6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-7-methoxy-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7-4-12(15)14(2)10-6-11(16-3)9(13)5-8(7)10/h4-6H,1-3H3 |
InChI Key |
UUIBNMHKBSVOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC(=C(C=C12)Br)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 7th position using methanol and a suitable catalyst.
Methylation: Methyl groups are added at the 1st and 4th positions using methylating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the role of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one as a potential anticancer agent. It is believed to inhibit specific kinases that are crucial for cancer cell proliferation. For instance, research indicates that compounds within the quinoline family can selectively target bromodomain-containing proteins, which are implicated in various cancers, including breast and prostate cancer .
Table 1: Anticancer Activity of this compound
1.2 Antibacterial Activity
The compound has also shown promise as an antibacterial agent. Its structural analogs have been tested against Gram-negative bacteria, demonstrating efficacy comparable to established antibiotics like ciprofloxacin. The mechanism involves inhibition of bacterial DNA gyrase, which is critical for DNA replication .
Table 2: Antibacterial Efficacy of Quinolin-2(1H)-one Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparison with Ciprofloxacin |
|---|---|---|---|
| This compound | E. coli | 0.5 | Comparable |
| Analog 5 | Klebsiella pneumoniae | 0.25 | More potent |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that it modulates the activity of specific enzymes and receptors involved in critical biological pathways. For example, its interaction with bromodomain proteins can lead to altered gene expression profiles associated with tumor progression .
Case Studies
3.1 Case Study: Inhibition of BRD7 in Cancer Models
A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell proliferation. The compound was shown to bind selectively to BRD7, stabilizing its conformation and inhibiting downstream signaling pathways associated with tumor growth .
3.2 Case Study: Antibacterial Activity Against Resistant Strains
In another study focusing on antibiotic resistance, derivatives of quinolin-2(1H)-one were tested against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The results indicated that these compounds retained significant antibacterial activity even against resistant strains, making them potential candidates for further development in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The biological and physicochemical properties of quinolinone derivatives are highly sensitive to substituent positions and types. Key analogues include:
Table 1: Substituent Comparison of Selected Quinolinones
Key Observations :
- Electron-withdrawing vs. electron-donating groups : Bromine at position 6 (electron-withdrawing) in the target compound contrasts with methoxy groups in analogues like 1h and the trimethoxy derivative. This difference may reduce aromatase inhibition efficacy compared to the trimethoxy compound (IC₅₀ = 100 nM) but could enhance binding through halogen interactions .
Biological Activity
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of quinoline derivatives known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom and a methoxy group that may influence its biological activity through various mechanisms.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- IC50 Values : Research indicates that quinoline derivatives can exhibit cytotoxicity with IC50 values in the micromolar range. For example, related compounds demonstrated IC50 values ranging from to against human gastric adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Related Quinoline Derivative | SK-OV-3 | 0.06 |
| Related Quinoline Derivative | Gastric Adenocarcinoma | 1.30 |
The anticancer activity of quinoline derivatives may be attributed to several mechanisms:
- DNA Interaction : Many quinolines are known to intercalate with DNA, leading to the inhibition of replication and transcription processes.
- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells, which can be mediated by p53 activation .
- Oxidative Stress : Some compounds induce oxidative stress within cancer cells, leading to cell death .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Quinoline derivatives generally exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The presence of halogen substituents like bromine enhances this activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
Case Studies
In a recent study evaluating the biological activities of various quinoline derivatives, it was found that structural modifications significantly influenced their efficacy against both cancer and microbial targets. The introduction of bromine and methoxy groups was correlated with enhanced biological activity in several tested compounds .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the substitution pattern of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one?
- Methodological Answer : Combine H NMR, C NMR, and IR spectroscopy. For example, H NMR (400 MHz, CDCl) can resolve methyl groups (δ 1.45–2.77 ppm) and aromatic protons (δ 6.90–7.51 ppm), while IR confirms functional groups like C=O (1609–1663 cm) and OCH (1459 cm). Discrepancies in chemical shifts (e.g., methoxy groups at δ 4.23 ppm) should be cross-checked with computational predictions or reference data .
Q. What safety protocols are critical when handling brominated quinolinones?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and store in light-sensitive containers. Quench brominated intermediates with NaHCO (as in ) to prevent exothermic reactions. Emergency measures include immediate decontamination and consultation with medical professionals .
Q. How can reaction conditions be optimized to minimize side products during bromination of methoxy-substituted quinolinones?
- Methodological Answer : Control temperature (0–25°C) and stoichiometry (1:1 Br:substrate). Use inert atmospheres (argon) to suppress oxidation. Monitor reaction progress via TLC (R ~0.67, as in ) and purify via crystallization (e.g., hexane or ethanol) .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in brominated quinolinone derivatives?
- Methodological Answer : Employ DFT calculations to model electron density distribution, identifying reactive sites. For example, bromine at position 6 (as in the target compound) may favor electrophilic substitution due to methoxy-group-directed activation. Validate with Hammett parameters or Fukui indices .
Q. What strategies resolve discrepancies in H NMR shifts between synthesized batches?
- Methodological Answer : Compare experimental data with literature (e.g., δ 7.51 ppm for H-2 in vs. δ 7.95 ppm in ). Use 2D NMR (COSY, HSQC) to confirm coupling patterns. Consider impurities like residual solvents (e.g., DMSO-d at δ 2.50 ppm) or tautomeric forms .
Q. How can regioselectivity be controlled during methoxy and methyl group introduction in multi-step synthesis?
- Methodological Answer : Use protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) and selective catalysts (e.g., Pd for cross-coupling). For methylation, methyl iodide with NaH in THF at −20°C minimizes over-alkylation .
Q. What in vitro assays are suitable for evaluating antimicrobial activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
